molecular formula C26H30N2O7S B11532912 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11532912
M. Wt: 514.6 g/mol
InChI Key: KBQFKKMCILAGJM-UHFFFAOYSA-N
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Description

2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the sulfonamide linkage: This step involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Acylation reaction: The sulfonamide intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methoxy groups may also play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares a similar structure but lacks the sulfonamide group.

    2,4-Dimethoxyphenylamine: Another related compound with methoxy groups but different functional groups.

Uniqueness

2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its combination of methoxy groups and a sulfonamide linkage, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H30N2O7S

Molecular Weight

514.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C26H30N2O7S/c1-32-20-11-13-23(33-2)22(17-20)28(36(30,31)21-8-6-5-7-9-21)18-26(29)27-15-14-19-10-12-24(34-3)25(16-19)35-4/h5-13,16-17H,14-15,18H2,1-4H3,(H,27,29)

InChI Key

KBQFKKMCILAGJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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